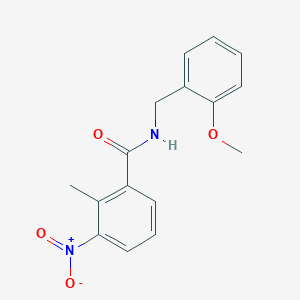
N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of benzene derivatives through processes such as nitration, methoxylation, and the introduction of amide groups. For example, the synthesis of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a compound with some similarity in structural motifs, involves the reaction of desmethyl precursors with methylating agents to introduce methoxy groups, followed by the addition of nitro and amide functionalities through subsequent chemical reactions (Vasdev et al., 2005).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the planar geometry of the amide group, which can engage in hydrogen bonding and other non-covalent interactions. X-ray diffraction (XRD) studies reveal the degree of pyramidality of amide nitrogen atoms and the overall molecular conformation, which are crucial for understanding the compound's reactivity and interactions (Shtamburg et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, such as the selective formation of acetoxy derivatives and methanolysis, leading to complex products. These reactions are influenced by the electronic effects of substituents, such as nitro and methoxy groups, which can activate or deactivate the benzene ring towards electrophilic or nucleophilic attack (Shtamburg et al., 2012).
Wissenschaftliche Forschungsanwendungen
Cell Cycle Perturbations and DNA Damage Response
Research has shown that compounds similar to N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide, such as 3-methoxybenzamide, play a significant role in influencing cell cycle progression and DNA damage response mechanisms. One study demonstrated the effects of 3-methoxybenzamide on cell cycle perturbations following DNA damage, highlighting its impact on S phase lengthening and G2 phase accumulation, suggesting a crucial role in coordinating DNA repair with cell cycle progression (Jacobson, Meadows, & Measel, 1985).
Photoreactive Compounds and Drug Delivery
Another area of application involves the design and synthesis of photoreactive compounds for controlled drug release. A study on model compounds of caged capsaicin, incorporating substituted nitrobenzyl groups, examined their photoreactivity, which is relevant for developing light-sensitive drug delivery systems (Katritzky et al., 2003).
Polymer Science and Material Engineering
The photolabile characteristics of nitrobenzyl derivatives have been utilized in polymer science for creating materials with tunable properties. For instance, research has been conducted on the synthesis of photosensitive polymeric nano-objects using RAFT dispersion polymerization based on nitrobenzyl methacrylate, demonstrating applications in drug delivery with features like pH-stimuli release and high-efficient endosomal escape (Zhang, Hong, & Pan, 2017).
Corrosion Inhibition
The influence of substituents like nitro and methoxy groups on N-Phenyl-benzamide derivatives has been studied for their corrosion inhibition properties on mild steel in acidic environments. This research is pivotal for understanding how specific structural modifications can enhance or decrease the material's resistance to corrosion, providing insights into the development of more effective corrosion inhibitors (Mishra et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There is a need for further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties of NBOMes to evaluate their potential harmful effects . The growing number of fatal and non-fatal intoxication cases indicates that NBOMes should be considered as a serious danger to public health .
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-13(7-5-8-14(11)18(20)21)16(19)17-10-12-6-3-4-9-15(12)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBGKLXLZIDWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)
![2-{3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5517719.png)
![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)
![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)
![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)


![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)